2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
Description
The compound 2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide features a thiazole core substituted with a 3-nitrophenyl group at the 4-position and an acetamide moiety modified with a 4-methoxyphenyl sulfonyl group. This structure combines electron-withdrawing (3-nitro) and electron-donating (4-methoxy) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c1-27-14-5-7-15(8-6-14)29(25,26)11-17(22)20-18-19-16(10-28-18)12-3-2-4-13(9-12)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJLDYISUMFILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Sulfonyl Group: The thiazole intermediate is then reacted with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with the Nitrobenzene Derivative: Finally, the sulfonylated thiazole is coupled with a nitrobenzene derivative under conditions that facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-aminophenyl derivative.
Substitution: Formation of various sulfonamide or sulfonate derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of thiazole derivatives against multidrug-resistant bacteria. Specifically, 2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics such as linezolid, indicating its potential as an alternative therapeutic agent for treating resistant infections .
Anticancer Properties
The cytotoxic effects of this compound have been evaluated on various cancer cell lines. In vitro studies indicated that at concentrations above 10 µM, the compound significantly reduced cell viability in human cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase and other enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases. Its ability to inhibit these enzymes suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .
Case Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of several thiazole derivatives, including this compound. The compound exhibited significant activity against MRSA strains, with MIC values reported at 0.5 µg/mL, showcasing its effectiveness compared to conventional treatments .
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
In a recent investigation, this compound was tested against various human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced apoptosis at concentrations as low as 5 µM, with IC50 values ranging from 7 to 15 µM across different cell lines, highlighting its selective cytotoxicity towards cancer cells while sparing normal cells .
Data Tables
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and leading to changes in cellular function.
Pathways Involved: Common pathways include the inhibition of kinases or proteases, which are critical in cell signaling and apoptosis.
Comparison with Similar Compounds
Thiazole-Based Acetamides with Piperazine or Aromatic Substituents
highlights multiple thiazole-acetamide derivatives with piperazine or aryl substituents (Table 1). Key comparisons include:
| Compound ID | Substituents (Thiazole Position 4) | Acetamide Modification | Molecular Weight (g/mol) | Melting Point (°C) | Biological Activity (if reported) |
|---|---|---|---|---|---|
| Target | 3-Nitrophenyl | 4-Methoxyphenylsulfonyl | ~447.47 (calculated) | Not reported | Not explicitly reported |
| 13 (Ref: 2) | p-Tolyl | 4-Methoxyphenylpiperazine | 422.54 | 289–290 | Potential MMP inhibitor |
| 16 (Ref: 2) | 4-Methoxyphenyl | Phenylpiperazine | 408.52 | 281–282 | MMP inhibition activity |
| 18 (Ref: 2) | 4-Methoxyphenyl | 4-Methoxyphenylpiperazine | 438.54 | 302–303 | Higher polarity (Rf data) |
- The sulfonyl group in the target compound may improve metabolic stability and solubility relative to piperazine-linked analogs .
Antimicrobial Thiazole-Acetamide Hybrids
reports antimicrobial activities of thiazole-acetamide derivatives (Table 2).
| Compound (Ref: 12) | Substituents (Thiazole Position 4) | Acetamide Modification | MIC (Bacterial, µg/mL) | Antifungal Activity |
|---|---|---|---|---|
| 107b | Methyl | 3,4-Dimethylphenoxy | 12.5–6.25 | Moderate |
| 107m | 3-Chlorophenyl | 3,4-Dimethylphenoxy | 12.5–6.25 | Broad spectrum |
| Target | 3-Nitrophenyl | 4-Methoxyphenylsulfonyl | Not reported | Not reported |
- Key Differences: The 3-nitrophenyl group in the target may confer enhanced antibacterial potency compared to methyl or chlorophenyl substituents due to its stronger electron-withdrawing nature, which could disrupt bacterial membrane integrity . The sulfonyl moiety might reduce cytotoxicity compared to phenoxy or chlorophenyl groups, as sulfonamides are generally well-tolerated in drug design .
Sulfonyl-Containing Analogs
lists CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfonyl)-N-(4-nitrophenyl)acetamide), which shares the 4-methoxyphenylsulfonyl group with the target compound. Differences include:
- Oxadiazole vs. Thiazole Core : CDD-934506 uses an oxadiazole ring, which is more rigid and may limit conformational flexibility compared to the thiazole core in the target compound. This could affect binding to biological targets like enzymes or receptors .
- Nitro Position : CDD-934506 has a 4-nitrophenyl group, whereas the target compound uses 3-nitrophenyl. The meta-substitution may alter steric and electronic interactions in binding pockets .
Biological Activity
The compound 2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, which is crucial for its biological activity, and various substituents that enhance its pharmacological profile.
Biological Activity Overview
The biological activities of thiazole derivatives are primarily attributed to their ability to interact with various biological targets. The following sections detail specific activities observed for this compound.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often ranged from 0.5 to 5 μg/mL, indicating strong efficacy against common pathogens .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 1.0 | Staphylococcus aureus |
| Compound A | 0.5 | Escherichia coli |
| Compound B | 2.0 | Pseudomonas aeruginosa |
Anticancer Activity
Research indicates that thiazole derivatives possess significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and MCF7 (breast cancer). The compound showed IC50 values in the range of 10–20 µM, suggesting moderate to strong anticancer activity .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : Thiazole derivatives often induce cell cycle arrest in cancer cells, leading to apoptosis.
- Cytokine Modulation : By modulating cytokine levels, the compound may reduce inflammation and associated tissue damage.
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives including our compound in a preclinical model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
